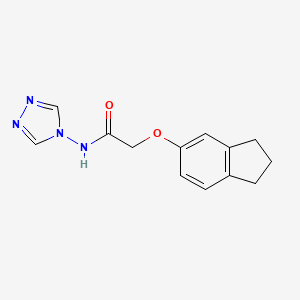![molecular formula C13H11F3N2O2S B4179480 N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4179480.png)
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide
Vue d'ensemble
Description
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide, also known as TFP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFP belongs to the class of compounds known as small molecule inhibitors, which are commonly used in drug discovery and development. In
Mécanisme D'action
The mechanism of action of N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide involves the inhibition of specific enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes, including pain sensation, appetite, and mood. By inhibiting these enzymes, N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide can increase the levels of endocannabinoids, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. In addition, N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide in lab experiments is its high potency and specificity. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to be a highly selective inhibitor of FAAH and MAGL, making it a valuable tool for studying the endocannabinoid system. However, one of the limitations of using N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide is its potential toxicity. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to have cytotoxic effects in some cell lines, and its long-term effects on human health are not yet fully understood.
Orientations Futures
There are several future directions for research on N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide. One area of interest is its potential use in combination therapy with other drugs for the treatment of cancer. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been shown to enhance the effectiveness of chemotherapy drugs in some cancer cell lines, and further research is needed to explore this potential. Another area of interest is the development of more selective and potent inhibitors of FAAH and MAGL, which could lead to the development of new therapeutics for various diseases. Finally, further research is needed to fully understand the long-term effects of N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide on human health, particularly its potential toxicity.
In conclusion, N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, further research is needed to explore its potential in combination therapy and the development of new therapeutics.
Applications De Recherche Scientifique
N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-8(11(19)18-12-17-5-6-21-12)20-10-4-2-3-9(7-10)13(14,15)16/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWYDSLFSRCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenoxy]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)


![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4179421.png)

![2-{4-[2-(4-bromophenoxy)butanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4179440.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4179446.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane](/img/structure/B4179449.png)
![8-methoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179460.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179461.png)
![1-[2-(2-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4179468.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179470.png)